Resolvin D5
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Overview
Description
Resolvin D5 is a specialized pro-resolving mediator derived from docosahexaenoic acid, an omega-3 fatty acid. It is known for its potent anti-inflammatory and pro-resolving properties, playing a crucial role in the resolution of inflammation and restoration of tissue homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resolvin D5 can be synthesized through a series of stereoselective reactions starting from docosahexaenoic acid. The synthesis involves multiple steps, including oxidation and reduction reactions, to introduce the necessary hydroxy groups at specific positions on the docosahexaenoic acid backbone .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of docosahexaenoic acid using lipoxygenase enzymes. This method ensures high yield and purity of the final product, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Resolvin D5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biosynthesis and functional activity .
Common Reagents and Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .
Major Products Formed: The major products formed from the reactions involving this compound include various hydroxylated derivatives of docosahexaenoic acid, which exhibit distinct biological activities .
Scientific Research Applications
Resolvin D5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying lipid mediator biosynthesis and function. In biology and medicine, this compound is extensively studied for its anti-inflammatory and pro-resolving properties, making it a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and cardiovascular diseases . In the industry, this compound is used in the development of anti-inflammatory drugs and dietary supplements .
Mechanism of Action
Resolvin D5 exerts its effects by binding to specific receptors on the surface of immune cells, such as GPR101. This binding triggers a cascade of signaling events that lead to the resolution of inflammation. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokine production, promotion of macrophage-mediated clearance of apoptotic cells, and enhancement of tissue repair processes .
Comparison with Similar Compounds
Resolvin D5 is part of a larger family of specialized pro-resolving mediators, which includes other resolvins, protectins, and maresins. Compared to other resolvins, this compound is unique in its specific receptor binding and distinct anti-inflammatory properties. Similar compounds include Resolvin D1, Resolvin D2, and Maresin 1, each of which has its own unique set of biological activities and therapeutic potential .
Properties
Molecular Formula |
C22H32O4 |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
(5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-8,10-13,16-18,20-21,23-24H,2,4,9,14-15,19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,16-11+,17-12+,18-13-/t20-,21+/m0/s1 |
InChI Key |
JBRPFYYLEQERPG-XTIXYJHRSA-N |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CC=CC(C=CCCCC(=O)O)O)O |
physical_description |
Solid |
Synonyms |
esolvin D5 RvD5 resolvin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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